molecular formula C17H20O5 B5699914 ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B5699914
M. Wt: 304.34 g/mol
InChI Key: GVQWQOVVPMZOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a chemical compound belonging to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 8-methyl-2-oxo-4-propyl-2H-chromen-7-ol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or chromenyl moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
  • Ethyl 2-[(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate
  • Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate

Uniqueness

Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific substitution pattern on the chromenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-4-6-12-9-15(18)22-17-11(3)14(8-7-13(12)17)21-10-16(19)20-5-2/h7-9H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQWQOVVPMZOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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